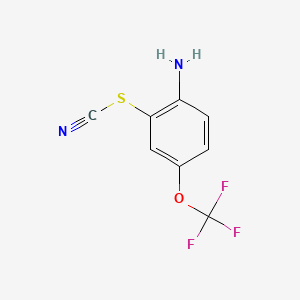
8-Methylnonanal-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylnonanal-d7 is a deuterium-labeled analog of 8-Methylnonanal, a compound known for its presence in orange essence oil. The molecular formula of this compound is C10H13D7O, and it has a molecular weight of 163.31. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonanal-d7 typically involves the incorporation of deuterium atoms into the 8-Methylnonanal structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylnonanal-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methylnonanal-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a biochemical tool to study protein interactions and functions.
Metabolic Studies: Helps in tracing metabolic pathways and understanding metabolic flux.
Environmental Research: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening
Wirkmechanismus
The mechanism of action of 8-Methylnonanal-d7 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of the parent compound, 8-Methylnonanal. The deuterium atoms in this compound provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methylnonanal: The non-labeled form of 8-Methylnonanal-d7, used in flavor and fragrance industries.
9-Methyldecanal: Another aldehyde with a similar structure but different chain length.
7-Methyloctanal: A shorter-chain analog with similar chemical properties.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers. Additionally, its stability and non-radioactive nature make it safer and more convenient to use compared to other isotopic labels.
Eigenschaften
CAS-Nummer |
1794754-35-0 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
163.312 |
IUPAC-Name |
8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonanal |
InChI |
InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3/i1D3,2D3,10D |
InChI-Schlüssel |
WDMOXLRWVGEXJV-SVMCCORHSA-N |
SMILES |
CC(C)CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












